molecular formula C13H13FO2S B13084819 (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol

(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13084819
M. Wt: 252.31 g/mol
InChI Key: ZKFKBQKFOBFKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxy-5-methylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13FO2S

Molecular Weight

252.31 g/mol

IUPAC Name

(3-fluoro-4-methoxy-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13FO2S/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3

InChI Key

ZKFKBQKFOBFKAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.